(2-((Difluoromethyl)sulfonyl)phenyl)(4-(2-fluoroethyl)piperazin-1-yl)methanone
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Description
(2-((Difluoromethyl)sulfonyl)phenyl)(4-(2-fluoroethyl)piperazin-1-yl)methanone, also known as DFMS, is a novel compound that has garnered significant interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Application in Neuropharmacology
Field
This application falls under the field of Neuropharmacology .
Methods of Application
The compounds were designed and synthesized via a hybridization strategy of idalopirdine and SB-271046 . The optimal compound, referred to as C14, had a difluoromethyl group on the C3 position on the indole scaffold .
Results or Outcomes
The optimal compound C14 showed an increased affinity for the 5-HT6R up to 10-folds than idalopirdine . It also had good pharmacokinetic properties and in vitro metabolic properties . In animal studies, C14 could efficiently reverse the scopolamine induced emotional memory deficits in novel object recognition assay in rats .
Application in Organic Synthesis
Field
This application falls under the field of Organic Synthesis .
Summary of the Application
Difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N or S, have been a field of research that has benefited from the invention of multiple difluoromethylation reagents .
Methods of Application
The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Results or Outcomes
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Application in Protein Modification
Field
This application falls under the field of Protein Modification .
Summary of the Application
An exciting departure in the field of difluoromethylation is the precise site-selective installation of CF2H onto large biomolecules such as proteins . This has potential applications in the study of protein function and structure, as well as in the development of therapeutic proteins .
Methods of Application
The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
Results or Outcomes
Application in Medicinal Chemistry
Field
This application falls under the field of Medicinal Chemistry .
properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[4-(2-fluoroethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3S/c15-5-6-18-7-9-19(10-8-18)13(20)11-3-1-2-4-12(11)23(21,22)14(16)17/h1-4,14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABMSMKOHPUWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Difluoromethyl)sulfonyl)phenyl)(4-(2-fluoroethyl)piperazin-1-yl)methanone |
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